An In-depth Technical Guide to 3-(3-Fluorophenoxy)azetidine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(3-Fluorophenoxy)azetidine: Properties, Synthesis, and Applications in Drug Discovery
Foreword: The Rising Prominence of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a privileged scaffold.[1][2] Its inherent ring strain and non-planar geometry provide a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability.[1] This guide focuses on a specific, valuable derivative: 3-(3-Fluorophenoxy)azetidine, a key building block for the synthesis of innovative therapeutics, particularly those targeting the central nervous system (CNS).[3]
Core Chemical and Physical Properties
3-(3-Fluorophenoxy)azetidine is a synthetic organic compound that is typically a white to light yellow solid at room temperature.[4] It is sparingly soluble in water but demonstrates good solubility in a range of organic solvents.[4] The introduction of a fluorine atom on the phenoxy moiety can significantly influence its electronic properties and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates.
Below is a summary of its key identifiers and physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 106860-03-1 | [4] |
| Molecular Formula | C₉H₁₀FNO | [5] |
| Molecular Weight | 167.18 g/mol | [5] |
| Appearance | White to light yellow solid | [4] |
| Boiling Point | 230 °C (predicted) | ChemBK |
| Density | 1.188 g/cm³ (predicted) | ChemBK |
| Flash Point | 93 °C (predicted) | ChemBK |
| pKa | 9.30 ± 0.40 (predicted) | ChemBK |
Note: Some properties are predicted and should be confirmed by experimental data.
Structural Representation
Caption: Chemical structure of 3-(3-Fluorophenoxy)azetidine.
Synthesis and Reactivity
While some sources vaguely describe a condensation reaction for the synthesis of 3-(3-Fluorophenoxy)azetidine, a more chemically sound and widely applicable method involves the formation of the ether linkage as a key step. The Mitsunobu reaction and the Williamson ether synthesis are two robust strategies to achieve this transformation.[6][7][8][9][10][11][12][13]
Recommended Synthetic Protocol: Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the synthesis of 3-(3-Fluorophenoxy)azetidine from a protected 3-hydroxyazetidine and 3-fluorophenol. This reaction proceeds with inversion of stereochemistry at the alcohol carbon, a crucial consideration in the synthesis of chiral molecules.[11][12]
Caption: Synthetic workflow for 3-(3-Fluorophenoxy)azetidine via Mitsunobu reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 3-fluorophenol (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh₃) (1.2 eq.).
-
Mitsunobu Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield N-Boc-3-(3-Fluorophenoxy)azetidine.
-
Deprotection: Dissolve the purified N-Boc-3-(3-Fluorophenoxy)azetidine in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq.) and stir at room temperature for 1-2 hours.
-
Final Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to afford the final product, 3-(3-Fluorophenoxy)azetidine.
Spectroscopic and Analytical Characterization
Due to the limited availability of experimental spectra in public databases, the following data is a combination of predicted values and expected characteristics based on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR spectra are generated using online prediction tools.[14][15][16][17][18][19][20]
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | m | 1H | Ar-H |
| ~6.70-6.85 | m | 3H | Ar-H |
| ~4.90 | m | 1H | O-CH (azetidine) |
| ~4.10-4.25 | m | 2H | CH₂ (azetidine) |
| ~3.80-3.95 | m | 2H | CH₂ (azetidine) |
| ~2.50 | br s | 1H | NH |
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| ~163.5 (d, J ≈ 245 Hz) | C-F |
| ~158.0 | Ar-C-O |
| ~130.5 | Ar-CH |
| ~110.0 | Ar-CH |
| ~106.0 | Ar-CH |
| ~102.0 | Ar-CH |
| ~65.0 | O-CH (azetidine) |
| ~50.0 | CH₂ (azetidine) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 167. Key fragmentation patterns would likely involve:
-
Loss of the azetidine ring fragment: Cleavage of the C-O bond and fragmentation of the azetidine ring.
-
Formation of a fluorophenoxy cation: A prominent peak corresponding to the stable fluorophenoxy radical cation.
-
Alpha-cleavage: Fragmentation adjacent to the nitrogen atom of the azetidine ring.[21][22][23]
Predicted m/z values for common adducts (ESI-MS): [5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 168.08 |
| [M+Na]⁺ | 190.06 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the functional groups present:
| Wavenumber (cm⁻¹) | Vibration |
| ~3300-3400 | N-H stretching |
| ~3000-3100 | Aromatic C-H stretching |
| ~2850-2950 | Aliphatic C-H stretching |
| ~1590-1610 | C=C aromatic ring stretching |
| ~1200-1250 | C-O ether stretching |
| ~1100-1150 | C-F stretching |
Applications in Drug Discovery and Medicinal Chemistry
The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and receptor binding affinity.[1][24] 3-(3-Fluorophenoxy)azetidine serves as a valuable building block for creating novel chemical entities with potential therapeutic applications, particularly in the realm of CNS disorders.[3][25]
Central Nervous System (CNS) Agents
Phenyl-substituted azetidines have been extensively investigated as monoamine transporter inhibitors.[26] The rigid azetidine core can effectively mimic the conformation of known ligands for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The 3-fluorophenoxy substituent can modulate the potency and selectivity of these interactions, potentially leading to novel antidepressants, anxiolytics, or treatments for other neurological conditions.[25]
Bioisosteric Replacement
The 3-phenoxyazetidine scaffold can be employed as a bioisostere for other commonly used groups in medicinal chemistry, such as piperidine or pyrrolidine rings. This substitution can lead to improved pharmacokinetic profiles, including reduced lipophilicity and enhanced permeability, which are desirable attributes for CNS-penetrant drugs.
Caption: Role of 3-(3-Fluorophenoxy)azetidine in a typical drug discovery workflow.
Safety and Handling
3-(3-Fluorophenoxy)azetidine is classified as an irritant. [ChemBK] As with any research chemical with limited toxicological data, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
3-(3-Fluorophenoxy)azetidine is a valuable and versatile building block in contemporary drug discovery. Its unique structural and physicochemical properties, stemming from the strained azetidine ring and the fluorinated phenoxy moiety, make it an attractive scaffold for the development of novel therapeutics, especially for CNS targets. The synthetic methodologies outlined in this guide provide a reliable pathway for its preparation, enabling further exploration of its potential in medicinal chemistry. As the demand for innovative drug candidates with improved properties continues to grow, the importance of scaffolds like 3-(3-Fluorophenoxy)azetidine is set to increase.
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